molecular formula C5H4ClN B119429 2-Chloropyridine CAS No. 109-09-1

2-Chloropyridine

Cat. No. B119429
CAS RN: 109-09-1
M. Wt: 113.54 g/mol
InChI Key: OKDGRDCXVWSXDC-UHFFFAOYSA-N
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Description

2-Chloropyridine is a colorless oily liquid . It is an aryl chloride with the formula C5H4ClN . It is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .


Synthesis Analysis

2-Chloropyridine can be synthesized from pyridine in several ways . One method involves a two-step synthesis where pyridine is oxidized by H2O2, then the obtained pyridin-N-oxide is reacted with phosphorus oxychloride . Other methods include chloridization by light and chloridization by high temperature . The yield of the two-step synthesis way is the lowest, about 20%~25%, while the yields of chloridization by light and chloridization by high temperature are higher .


Molecular Structure Analysis

The molecular formula of 2-Chloropyridine is C5H4ClN . The structure of 2-Chloropyridine has been analyzed using various techniques, including one-photon vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy .


Chemical Reactions Analysis

2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . Many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .


Physical And Chemical Properties Analysis

2-Chloropyridine is a colorless oily liquid with a density of 1.2 g/mL . It has a boiling point of 166°C and is soluble in water . The vapor pressure of 2-Chloropyridine has been estimated to be 2.0±0.3 mmHg at 25°C .

Scientific Research Applications

Theoretical Studies and Molecular Structure

  • Vibrational Spectra of 2-Chloropyridine Metal Complexes : A study conducted by Bakiler, Maslov, and Akyuz (1999) explored the force field and electrooptical parameters of 2-chloropyridine, refining these parameters for further use in metal complexes studies. They performed approximate normal coordinate analysis based on different theoretical calculations, revealing significant mixing of the ring and CH modes in 2-chloropyridine (Bakiler, Maslov, & Akyuz, 1999).

  • Molecular Orbital and Cationic Structure Analysis : In 2020, Lee et al. studied the highest occupied molecular orbital (HOMO) and cationic structure of 2-chloropyridine, determining the adiabatic ionization energy and analyzing the effect of chlorine substitution on the HOMO of pyridine (Lee et al., 2020).

Environmental and Photolytic Studies

  • Genotoxicity of Photolytically Treated 2-CPY : Research by Vlastos et al. (2010) indicated that 2-chloropyridine, identified in wastewater and drinking water, becomes genotoxic at certain concentrations. Upon UV irradiation, the genotoxicity fluctuates, indicating that photolytic treatment produces genotoxic products (Vlastos et al., 2010).

  • Photolytic and Photocatalytic Degradation Studies : Stapleton et al. (2008) conducted studies on the destruction of 2-CPY by ultraviolet irradiation, developing a global kinetic model for the photolytic/photocatalytic diminution of 2-CPY and conducting preliminary genotoxicity tests (Stapleton et al., 2008).

Chemical Reactions and Synthesis

  • Unusual C-6 Lithiation of 2-Chloropyridine : Choppin, Gros, and Fort (2000) demonstrated an unprecedented regioselective C-6 lithiation of 2-chloropyridine, a method successfully applied to the preparation of potentially useful chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000).

  • Preparation of 2-Chloropyridine : Jung, Jung, and Park (2001) achieved regiospecific chlorination of pyridine-N-oxide to give 2-chloropyridine in high yield and selectivity using phosphorus oxychloride and other chlorinating agents (Jung, Jung, & Park, 2001).

Spectroscopy and Electrochemistry

  • UV-Visible Spectroscopy Study : Gogoi et al. (2016) studied the solvent effect on the halogen-bonded charge-transfer complex of 2-chloropyridine and iodine monochloride, emphasizing a stronger donor-acceptor interaction in a polar medium (Gogoi et al., 2016).

  • In Situ FTIR Study on Electrodes : Ikezawa and Kosugi (2002) investigated 2-chloropyridine adsorbed on Au(111) and Au(110) electrodes using in-situ infrared spectroscopy, revealing differences in the adsorption conformation on the electrode surface (Ikezawa & Kosugi, 2002).

Safety And Hazards

2-Chloropyridine is harmful if swallowed and fatal if inhaled or in contact with skin . It causes skin and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . When heated, vapors may form explosive mixtures with air .

Future Directions

2-Chloropyridine has received significant attention due to the effect of the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO) . Future research may focus on further elucidating the substitution effect of the chlorine atom on the HOMO of pyridine .

properties

IUPAC Name

2-chloropyridine
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InChI

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H
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InChI Key

OKDGRDCXVWSXDC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)Cl
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Molecular Formula

C5H4ClN
Record name 2-CHLOROPYRIDINE
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DSSTOX Substance ID

DTXSID8024810
Record name 2-Chloropyridine
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Molecular Weight

113.54 g/mol
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Physical Description

2-chloropyridine appears as a colorless oily liquid. Toxic by ingestion and/or skin absorption. Used to make other chemicals., Liquid, A colorless oily liquid; [CAMEO]
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Boiling Point

170 °C
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Flash Point

68 °C (154 °F) - closed cup
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Solubility

In water, 2.00X10+4 mg/L t 25 °C, Slightly soluble in water, Soluble in alcohol, ether
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Density

1.205 g/cu cm at 15 °C
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Vapor Pressure

2.18 [mmHg], 2.18 mm Hg at 25 °C
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Product Name

2-Chloropyridine

Color/Form

Oil, Oily liquid

CAS RN

109-09-1, 68412-40-8
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Synthesis routes and methods

Procedure details

In this case, reaction with the chloropyridine was carried out using tris(dibenzylideneacetone)dipalladium(0), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) and potassium tert-butoxide in toluene at elevated temperature. 2. Compound C11 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for the synthesis of C12 in Example 5, to provide 1-ethyl-6-(4-hydroxyphenyl)-5-methyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 3. Compound C18 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for the synthesis of C19 in Example 6, to provide 5-ethyl-6-(4-hydroxyphenyl)-1-methyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 4. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.05% ammonium hydroxide in water; Mobile phase B: acetonitrile. Gradient: 0 to 0.5 minutes, 5% B; 0.5 to 3.4 minutes, linear from 5% to 100% B. Flow rate: 0.8 mL/minute. 5. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.0375% trifluoroacetic acid in water; Mobile phase B: 0.01875% trifluoroacetic acid in acetonitrile. Gradient: 0 to 0.5 minutes, 25% B; 0.5 to 3.5 minutes, linear from 25% to 100% B. Flow rate: 0.8 mL/minute. 6. Identical to footnote 5, except that the gradient used was: 0 to 0.6 minutes, linear from 1% to 5% B; 0.6 to 4.0 minutes, linear from 5% to 100% B. 7. The requisite 2-chloropyridine was prepared via reaction of 2-chloro-3-iodopyridine with a salt of the appropriate azetidine, using palladium(II) acetate, 1,1′-binaphthalene-2,2′-diylbis(diphenylphosphane) (BINAP) and cesium carbonate in toluene at elevated temperature. 8. Reaction of 2-chloropyridin-3-ol with bromocyclopropane, in the presence of cesium carbonate in N,N-dimethylacetamide at 150° C., afforded 2-chloro-3-(cyclopropyloxy)pyridine. 9. Reaction of 2-chloro-5-fluoropyridin-4-ol with iodomethane and silver carbonate provided 2-chloro-5-fluoro-4-methoxypyridine. 10. The reaction between phenol C5 and the chloropyridine was effected via reaction with copper(I) iodide and cesium carbonate in pyridine at 120° C. 11. Deprotection was carried out according to Example 5. 12. Reaction of ethyl 2-chloropyridine-3-carboxylate with methylmagnesium iodide yielded 2-(2-chloropyridin-3-yl)propan-2-ol. 13. Olefin reduction was effected via hydrogenation using palladium on carbon and N,N-diisopropylethylamine in methanol. 14. In this case, reaction with the chloropyridine was carried out using 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in place of di-tert-butyl[3,4,5,6-tetramethyl-2′,4′,6′-tri(propan-2-yl)biphenyl-2-yl]phosphane. 15. 1-(2-Chloropyridin-3-yl)ethanone was converted to 2-chloro-3-(1,1-difluoroethoxy)pyridine using the method of D. B. Horne et al., Tetrahedron Lett. 2009, 50, 5452-5455. Upon deprotection, the difluoroethoxy group was also cleaved. 16. In this case, cesium fluoride was used in place of cesium carbonate in the reaction of the chloropyridine with phenol C49. 17. Compound C3 was reacted with (4-hydroxyphenyl)boronic acid, under the conditions described for preparation of C4 in Examples 1 and 2, to afford 6-(4-hydroxyphenyl)-1,5-dimethyl-3-{[2-(trimethylsilyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione. 18. In this case, the deprotection was carried out in trifluoroacetic acid at 100° C. 19. The racemic product was separated into its atropenantiomers via high-performance liquid chromatography (Column: Chiral Technologies, Chiralpak AD-H, 5 μm; Gradient: ethanol in heptane). This Example was the first-eluting atropenantiomer, and exhibited a positive (+) rotation. 20. Compound C49 was reacted with 2-chloro-3-iodopyridine to afford 5-{[4-[(3-iodopyridin-2-yl)oxy]-2-methylphenyl}-4,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one; subsequent Suzuki reaction with cyclopropylboronic acid provided 5-{[4-[(3-cyclopropylpyridin-2-yl)oxy]-2-methylphenyl}-4,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one. Deprotection in this case was carried out with trifluoroacetic acid rather than hydrochloric acid. 21. The requisite 2-chloro-3-(oxetan-3-yl)pyridine was prepared from (2-chloropyridin-3-yl)boronic acid using the method reported by M. A. J. Duncton et al., Org. Lett. 2008, 10, 3259-3262. 22. 2-Chloro-3-(difluoromethoxy)-4-methylpyridine was prepared from 2-chloro-4-methylpyridin-3-ol using conditions reported by L. F. Frey et al., Tetrahedron 2003, 59, 6363-6373. 23. The racemic product was separated into its component atropenantiomers using chiral separation. Conditions for analytical HPLC. Column: Chiralpak AD-H, 20×250 mm; Mobile phase A: Heptane; Mobile phase B: Ethanol; Gradient: 5.0% to 95% B, linear over 12 minutes; Flow rate: 28 mL/minute. The first-eluting atropenantiomer, which exhibited a positive (+) rotation, was designated as Example 55; the second-eluting one, which gave a negative (−) rotation, was designated as Example 54. 24. The requisite 2-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]-5-hydroxybenzonitrile was prepared via reaction of C26 with 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, mediated by chloro(2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) and potassium phosphate. 25. Conditions for analytical HPLC. Column: Waters Atlantis dC18, 4.6×50 mm, 5 μm; Mobile phase A: 0.05% trifluoroacetic acid in water (v/v); Mobile phase B: 0.05% trifluoroacetic acid in acetonitrile (v/v); Gradient: 5.0% to 95% B, linear over 4.0 minutes; Flow rate: 2 mL/minute. 26. Reaction of C49 with methyl 2-chloropyridine-3-carboxylate afforded methyl 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxylate; the ester group was converted to an amide via subjection to ammonium hydroxide in methanol at elevated temperature, to provide 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxamide. 27. Methyl 2-{4-[3,5-dimethyl-6-oxo-1-(tetrahydro-2H-pyran-2-yl)-1,6-dihydropyridazin-4-yl]-3-methylphenoxy}pyridine-3-carboxylate (see footnote 26) was deprotected to afford this Example. 28. 2,4-Dichloro-3-methylpyridine was converted to 2-chloro-4-methoxy-3-methylpyridine via reaction with sodium hydride/methanol. 29. In this case, the deprotection was carried out with trifluoroacetic acid in dichloromethane at room temperature. 30. The requisite 2-chloro-4-methyl-3-(trifluoromethyl)pyridine was prepared via reaction of 2-chloro-3-iodo-4-methylpyridine with methyl difluoro(fluorosulfonyl)acetate and copper(I) iodide in N,N-dimethylformamide at 90° C. 31. Reaction of 2-chloro-4-methoxypyridine-3-carbaldehyde with (diethylamino)sulfur trifluoride afforded 2-chloro-3-(difluoromethyl)-4-methoxypyridine. 32. Reaction of 2,4-dichloro-3-iodopyridine with sodium methoxide in methanol provided 2-chloro-3-iodo-4-methoxypyridine; this material was converted to 2-chloro-4-methoxy-3-(trifluoromethyl)pyridine as described in footnote 30. 33. The final deprotection was carried using hydrogen chloride in methanol, at room temperature. 34. Deprotection was carried out using the method described in Examples 16 and 17. 35. Separation of atropenantiomers was carried out via supercritical fluid chromatography (Column: Chiral Technologies, Chiralpak AS-H, 5 μm; Eluent: 85:15 carbon dioxide/methanol). The first-eluting atropenantiomer exhibited a positive (+) rotation, and was designated as Example 66. The second-eluting atropenantiomer displayed a negative (−) rotation, and was designated as Example 65. 36. In this case, mass spectrometry data was obtained on the racemate, prior to separation of the atropenantiomers. 37. Compound C37 was reacted with (4-hydroxyphenyl)boronic acid, using the method described for preparation of C4 in Examples 1 and 2, to afford 3-[(benzyloxy)methyl]-6-(4-hydroxyphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione. 38. Conditions for reaction of the phenol with the chloropyridine were similar to those used for synthesis of C7 in Examples 1 and 2. 39. After the coupling reaction, the reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried with sodium sulfate and concentrated in vacuo; this material was deprotected with hydrogen chloride in 1,4-dioxane. 40. Purification was effected via reversed phase high-performance liquid chromatography. Column: Waters Sunfire C18, 5 μm; Mobile phase A: 0.05% trifluoroacetic acid in water (v/v); Mobile phase B: 0.05% trifluoroacetic acid in acetonitrile (v/v); Gradient: 30% to 50% B. 41. Purification was carried out via reversed phase high-performance liquid chromatography using an appropriate gradient in one of the following systems: a) Column: Agela Durashell C18, 5 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile; b) Column: Phenomenex Gemini, 10 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile; c) Column: Phenomenex Gemini, 8 μm; Mobile phase A: 0.225% formic acid in water; Mobile phase B: acetonitrile; d) Column: YMS C18, 5 μm; Mobile phase A: ammonium hydroxide in water, pH 10; Mobile phase B: acetonitrile. 42. Conditions for analytical HPLC. Column: Waters XBridge C18, 2.1×50 mm, 5 μm. Mobile phase A: 0.0375% trifluoroacetic acid in water; Mobile phase B: 0.01875% trifluoroacetic acid in acetonitrile. Gradient: 0 to 0.5 minutes, 10% B; 0.5 to 4.0 minutes, linear from 10% to 100% B. Flow rate: 0.8 mL/minute. 43. Compound C33 was reacted with 6-bromo-3-(3,4-dimethoxybenzyl)-1-cyclopropyl-5-methylpyrimidine-2,4(1H,3H)-dione, using the method described for Example 12, to yield Example 81. The intermediate, 6-bromo-3-(3,4-dimethoxybenzyl)-1-cyclopropyl-5-methylpyrimidine-2,4(1H,3H)-dione, was prepared from commercially available 1-cyclopropyl urea following the methods described for the preparation of C10 and C34.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyridine
Reactant of Route 2
2-Chloropyridine
Reactant of Route 3
2-Chloropyridine
Reactant of Route 4
2-Chloropyridine
Reactant of Route 5
2-Chloropyridine
Reactant of Route 6
2-Chloropyridine

Citations

For This Compound
7,020
Citations
JC Jung, YJ Jung, OS Park - Synthetic Communications, 2001 - Taylor & Francis
… in the presence of triethylamine gave us 2-chloropyridine in moderate yield and selectivity, … In summary, selective chlorination of pyridine-N-oxide to give 2-chloropyridine can be …
Number of citations: 30 www.tandfonline.com
M Bakiler, IV Maslov, S Akyüz - Journal of molecular structure, 1999 - Elsevier
The force field and the electrooptical parameters of 2-chloropyridine were determined by the refinement of the corresponding parameters of the pyridine molecule, for further use in the …
Number of citations: 95 www.sciencedirect.com
D Vlastos, CG Skoutelis, IT Theodoridis… - Journal of hazardous …, 2010 - Elsevier
2-Chloropyridine (2-CPY) has been identified as a trace organic chemical in process streams, wastewater and even drinking water. Furthermore, it appears to be formed as a secondary …
Number of citations: 25 www.sciencedirect.com
WG Tucker - 1962 - shareok.org
… re s for re co v ery of crude 2-chloropyridine from the reaction p ro cedu re s . In all ex p erim en ts so far described, crude 2-chloropyridine was rem oved from the reaction m ixture by …
Number of citations: 2 shareok.org
F Trécourt, F Marsais, T Güngör… - Journal of the Chemical …, 1990 - pubs.rsc.org
Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines, advantage being taken of the metallation ortho-directing effect of …
Number of citations: 57 pubs.rsc.org
S Choppin, P Gros, Y Fort - Organic Letters, 2000 - ACS Publications
… As a conclusion, we have shown that the metalation of 2-chloropyridine by BuLi−LiDMAE was chemo- and regioselective. Indeed, lithiation occurred exclusively at the C-6 position while …
Number of citations: 115 pubs.acs.org
DMP Holland, I Powis, AB Trofimov… - The Journal of …, 2017 - pubs.aip.org
The valence shell photoelectron spectra of 2-chloropyridine and 3-chloropyridine have … the complete valence shell ionization spectra of 2-chloropyridine and 3-chloropyridine. The …
Number of citations: 13 pubs.aip.org
DL Donnelly-Roberts, PS Puttfarcken… - … of Pharmacology and …, 1998 - ASPET
The discovery of (±)-epibatidine, a naturally occurring neuronal nicotinic acetylcholine receptor (nAChR) agonist with antinociceptive activity 200-fold more potent than that of morphine, …
Number of citations: 128 jpet.aspetjournals.org
X Sheng, E Li, Y Zhou, R Zhao, W Zhu… - Journal of the American …, 2020 - ACS Publications
Two monochloropyridine isomers, 2-chloropyridine (2-CP) and 3-chloropyridine (3-CP), are in need of a more effective separation method besides rectification. Herein we offer a facile …
Number of citations: 52 pubs.acs.org
F Awwadi, RD Willett, B Twamley - Crystal growth & design, 2011 - ACS Publications
The effect of the weak noncovalent interactions (C–H···X–Cu, C–Y···Cu, and C–Y···H–C) on the molecular structure of Cu(nYP) 2 X 2 (where nYP denotes the n-halopyridine ligand, n = 2 …
Number of citations: 52 pubs.acs.org

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